![molecular formula C27H34O2Si B14294997 2,4-Di-tert-butyl-6-[methoxy(diphenyl)silyl]phenol CAS No. 112667-60-4](/img/structure/B14294997.png)
2,4-Di-tert-butyl-6-[methoxy(diphenyl)silyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Di-tert-butyl-6-[methoxy(diphenyl)silyl]phenol is an organic compound that belongs to the class of phenolic compounds. It is characterized by the presence of two tert-butyl groups, a methoxy group, and a diphenylsilyl group attached to a phenol ring. This compound is known for its antioxidant properties and is used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di-tert-butyl-6-[methoxy(diphenyl)silyl]phenol typically involves the following steps:
Alkylation of Phenol: The initial step involves the alkylation of phenol with tert-butyl groups. This is usually achieved using isobutylene in the presence of an acid catalyst such as sulfuric acid.
Methoxylation: The next step involves the introduction of a methoxy group. This can be done by reacting the intermediate product with methanol in the presence of a base such as sodium methoxide.
Silylation: The final step involves the introduction of the diphenylsilyl group. This is typically achieved by reacting the intermediate product with diphenyldichlorosilane in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Di-tert-butyl-6-[methoxy(diphenyl)silyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The tert-butyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones and related compounds.
Substitution: Halogenated derivatives of the original compound.
Applications De Recherche Scientifique
2,4-Di-tert-butyl-6-[methoxy(diphenyl)silyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in various chemical reactions to prevent the oxidation of sensitive compounds.
Biology: Studied for its potential antioxidant properties in biological systems.
Medicine: Investigated for its potential use in preventing oxidative stress-related diseases.
Industry: Used as a stabilizer in polymers and other materials to prevent degradation due to oxidation.
Mécanisme D'action
The antioxidant properties of 2,4-Di-tert-butyl-6-[methoxy(diphenyl)silyl]phenol are primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The phenolic group plays a crucial role in this process, as it can form stable phenoxyl radicals after donating a hydrogen atom. The tert-butyl and diphenylsilyl groups enhance the stability of the phenoxyl radical, making the compound an effective antioxidant.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties and used in similar applications.
2,4-Di-tert-butylphenol: Another antioxidant with similar properties.
2,6-Di-tert-butylphenol: Used as an antioxidant in various industrial applications.
Uniqueness
2,4-Di-tert-butyl-6-[methoxy(diphenyl)silyl]phenol is unique due to the presence of the methoxy and diphenylsilyl groups, which enhance its antioxidant properties and stability compared to other similar compounds. The combination of these functional groups makes it a highly effective antioxidant in various applications.
Propriétés
Numéro CAS |
112667-60-4 |
|---|---|
Formule moléculaire |
C27H34O2Si |
Poids moléculaire |
418.6 g/mol |
Nom IUPAC |
2,4-ditert-butyl-6-[methoxy(diphenyl)silyl]phenol |
InChI |
InChI=1S/C27H34O2Si/c1-26(2,3)20-18-23(27(4,5)6)25(28)24(19-20)30(29-7,21-14-10-8-11-15-21)22-16-12-9-13-17-22/h8-19,28H,1-7H3 |
Clé InChI |
GLUIERQDUQYACD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C(=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)OC)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



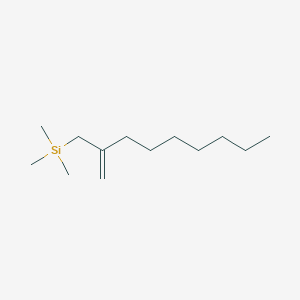
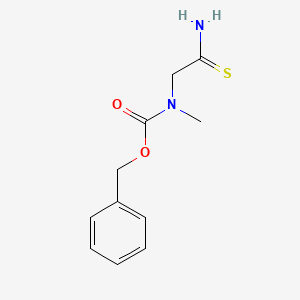

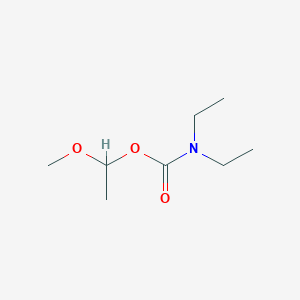
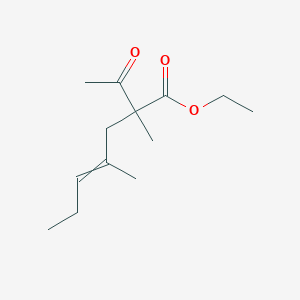
![3-[Tris(2,2,2-trifluoroethoxy)silyl]propan-1-amine](/img/structure/B14294960.png)
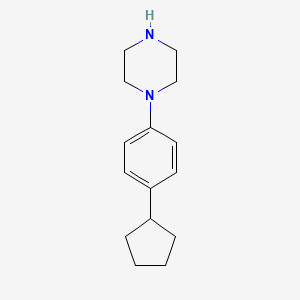
![4-Hydroxy-2,3-bis[(propan-2-yl)oxy]cyclobut-2-en-1-one](/img/structure/B14294970.png)
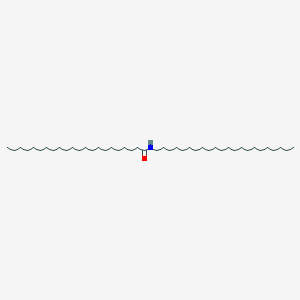
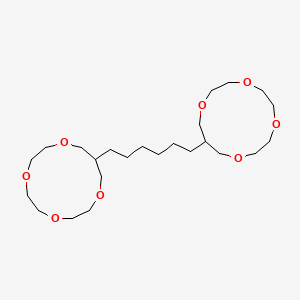
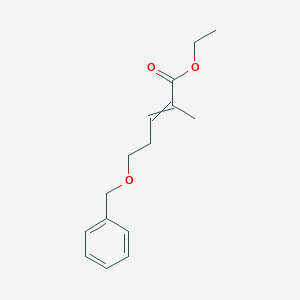
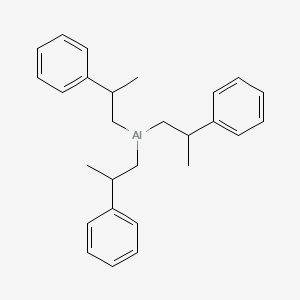
![1-[(1E)-3,4,5,6,7,8-Hexahydro-2H-azonin-9-yl]pyrrolidin-2-one](/img/structure/B14294999.png)
